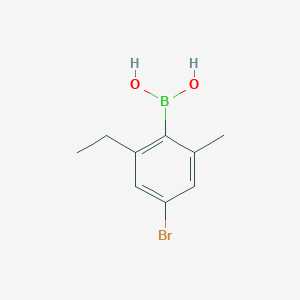
(4-Bromo-2-ethyl-6-methylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-2-ethyl-6-methylphenyl)boronic acid is an organoboron compound with the molecular formula C9H12BBrO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine, ethyl, and methyl groups. This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-ethyl-6-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-bromo-2-ethyl-6-methylbenzene using bis(pinacolato)diboron in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-ethyl-6-methylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a biaryl or substituted alkene.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Major Products
Biaryls: Formed through Suzuki-Miyaura coupling
Phenols: Formed through oxidation of the boronic acid group
Substituted Aromatics: Formed through nucleophilic substitution of the bromine atom
Scientific Research Applications
(4-Bromo-2-ethyl-6-methylphenyl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Material Science: Employed in the preparation of advanced materials, including polymers and electronic materials.
Medicinal Chemistry: Utilized in the development of boron-containing drugs and as a precursor for bioactive molecules.
Biological Research: Investigated for its potential in enzyme inhibition and as a tool in molecular biology.
Mechanism of Action
The primary mechanism of action for (4-Bromo-2-ethyl-6-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the aryl halide. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the bromine, ethyl, and methyl substituents.
4-Bromo-2,6-dimethylphenylboronic Acid: Similar structure but lacks the ethyl group.
4-Bromo-2-ethylphenylboronic Acid: Similar structure but lacks the methyl group.
Uniqueness
(4-Bromo-2-ethyl-6-methylphenyl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the bromine atom allows for further functionalization through substitution reactions, while the ethyl and methyl groups can affect the steric and electronic properties of the molecule, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H12BBrO2 |
|---|---|
Molecular Weight |
242.91 g/mol |
IUPAC Name |
(4-bromo-2-ethyl-6-methylphenyl)boronic acid |
InChI |
InChI=1S/C9H12BBrO2/c1-3-7-5-8(11)4-6(2)9(7)10(12)13/h4-5,12-13H,3H2,1-2H3 |
InChI Key |
OZMQHNALWSSXEA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1C)Br)CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















